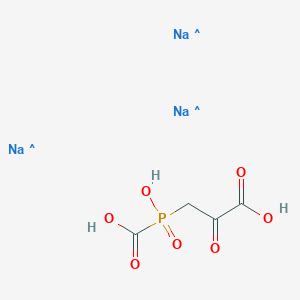
Carboxyphosphinopyruvic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxyphosphinopyruvic acid (CPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as agriculture, medicine, and biochemistry. CPP is a derivative of phosphoenolpyruvate, which is an important intermediate in the glycolysis pathway. CPP is synthesized by the reaction of phosphoenolpyruvate with carbon dioxide and ammonia, and it has been shown to have various biochemical and physiological effects.
Mécanisme D'action
Carboxyphosphinopyruvic acid acts as a substrate for the enzyme phosphoenolpyruvate carboxylase (PEPC), which is present in various organisms, including plants, bacteria, and animals. PEPC catalyzes the carboxylation of Carboxyphosphinopyruvic acid to form oxaloacetate, which is an important intermediate in various metabolic pathways. The carboxylation of Carboxyphosphinopyruvic acid by PEPC is an important step in the fixation of carbon dioxide in plants, which is essential for photosynthesis.
Biochemical and Physiological Effects:
Carboxyphosphinopyruvic acid has been shown to have various biochemical and physiological effects. Carboxyphosphinopyruvic acid has been shown to enhance the activity of various enzymes, such as PEPC and pyruvate kinase, which are involved in various metabolic pathways. Carboxyphosphinopyruvic acid has also been shown to increase the levels of various metabolites, such as amino acids, organic acids, and sugars, which are important for plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
Carboxyphosphinopyruvic acid has several advantages for use in lab experiments. Carboxyphosphinopyruvic acid is a stable compound that can be easily synthesized and stored. Carboxyphosphinopyruvic acid is also a relatively inexpensive compound that can be easily obtained. However, Carboxyphosphinopyruvic acid has some limitations for use in lab experiments. Carboxyphosphinopyruvic acid is a relatively new compound, and its effects on various organisms and systems are not well understood. Carboxyphosphinopyruvic acid also has limited solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on Carboxyphosphinopyruvic acid. One future direction is to investigate the effects of Carboxyphosphinopyruvic acid on various organisms, including animals and humans. Another future direction is to investigate the mechanisms by which Carboxyphosphinopyruvic acid enhances the growth and yield of crops. Additionally, research can be conducted to investigate the potential applications of Carboxyphosphinopyruvic acid in medicine, such as in the treatment of metabolic disorders. Finally, research can be conducted to develop new methods for synthesizing Carboxyphosphinopyruvic acid and to improve the stability and solubility of Carboxyphosphinopyruvic acid for use in various applications.
Méthodes De Synthèse
Carboxyphosphinopyruvic acid is synthesized by the reaction of phosphoenolpyruvate with carbon dioxide and ammonia. The reaction is catalyzed by the enzyme carboxyphosphinopyruvate synthase, which is present in various microorganisms, such as Escherichia coli and Salmonella typhimurium. The reaction results in the formation of Carboxyphosphinopyruvic acid and inorganic phosphate.
Applications De Recherche Scientifique
Carboxyphosphinopyruvic acid has been shown to have various applications in scientific research. One of the most significant applications of Carboxyphosphinopyruvic acid is in the field of agriculture. Carboxyphosphinopyruvic acid has been shown to enhance the growth and yield of various crops, such as rice, wheat, and maize. Carboxyphosphinopyruvic acid has also been shown to increase the resistance of plants to various environmental stresses, such as drought, salinity, and temperature extremes.
Propriétés
Numéro CAS |
144705-36-2 |
|---|---|
Nom du produit |
Carboxyphosphinopyruvic acid |
Formule moléculaire |
C4H5Na3O7P |
Poids moléculaire |
265.02 g/mol |
InChI |
InChI=1S/C4H5O7P.3Na/c5-2(3(6)7)1-12(10,11)4(8)9;;;/h1H2,(H,6,7)(H,8,9)(H,10,11);;; |
Clé InChI |
RZHDPLMXZJWTIO-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(=O)O)P(=O)(C(=O)O)O.[Na].[Na].[Na] |
SMILES canonique |
C(C(=O)C(=O)O)P(=O)(C(=O)O)O.[Na].[Na].[Na] |
Synonymes |
(2-carboxy-2-oxoethyl)hydroxyphosphinecarboxylic acid oxide carboxyphosphinopyruvic acid CO2HPPA trisodium carboxyphosphinopyruvate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate](/img/structure/B134754.png)
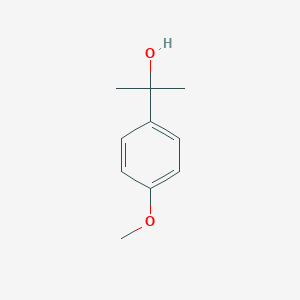





![Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI)](/img/structure/B134780.png)
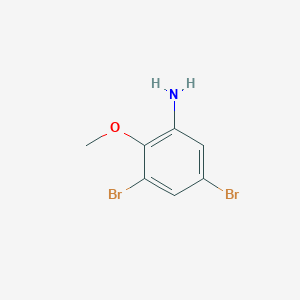
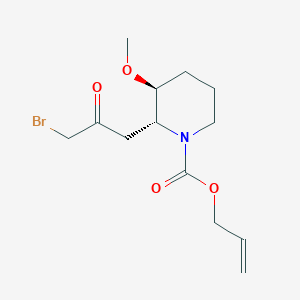
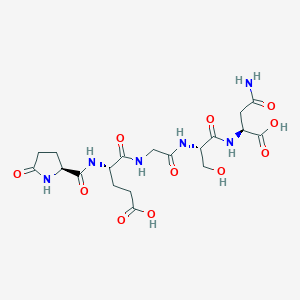

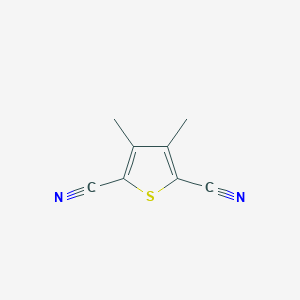
![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)